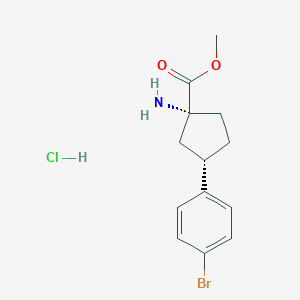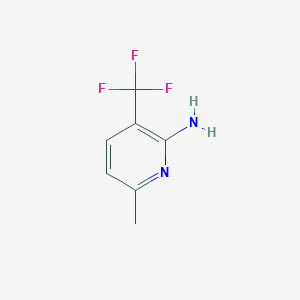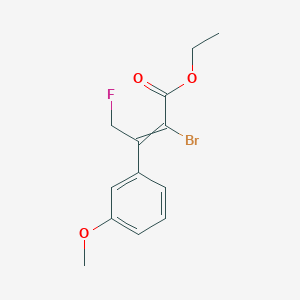
3-Pyridinecarboxamide, 5-(tributylstannyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinecarboxamide, 5-(tributylstannyl)- is an organotin compound that features a pyridine ring substituted with a carbamoyl group and a tri-n-butylstannane moiety Organotin compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, 5-(tributylstannyl)- typically involves the reaction of 5-carbamoyl-3-pyridyl halide with tri-n-butylstannane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, like potassium carbonate, in an inert atmosphere to prevent oxidation. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired organotin compound.
Industrial Production Methods
While specific industrial production methods for 3-Pyridinecarboxamide, 5-(tributylstannyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle organotin compounds, which can be toxic.
化学反应分析
Types of Reactions
3-Pyridinecarboxamide, 5-(tributylstannyl)- can undergo various types of chemical reactions, including:
Oxidation: The organotin moiety can be oxidized to form tin oxides.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The tri-n-butylstannane group can be substituted with other functional groups through transmetalation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are used in transmetalation reactions.
Major Products
Oxidation: Tin oxides and pyridine derivatives.
Reduction: Amines and pyridine derivatives.
Substitution: Various organometallic compounds depending on the substituent introduced.
科学研究应用
3-Pyridinecarboxamide, 5-(tributylstannyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Potential use in the development of bioactive molecules due to its ability to modify biological molecules.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of organotin-based pharmaceuticals.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-Pyridinecarboxamide, 5-(tributylstannyl)- involves its ability to participate in transmetalation reactions, where the tri-n-butylstannane group is transferred to another molecule. This process is facilitated by the presence of a palladium catalyst, which activates the organotin compound and allows for the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the substrates used.
相似化合物的比较
Similar Compounds
5-(tert-Butylcarbamoyl)pyridine-3-boronic acid: Similar in structure but contains a boronic acid group instead of a tri-n-butylstannane group.
3(5)-Substituted Pyrazoles: These compounds share a similar pyridine ring structure but differ in their substituents and reactivity.
Uniqueness
3-Pyridinecarboxamide, 5-(tributylstannyl)- is unique due to its combination of a carbamoyl group and a tri-n-butylstannane moiety, which allows it to participate in a wide range of chemical reactions. Its ability to form stable carbon-carbon bonds through transmetalation makes it a valuable reagent in organic synthesis.
属性
分子式 |
C18H32N2OSn |
|---|---|
分子量 |
411.2 g/mol |
IUPAC 名称 |
5-tributylstannylpyridine-3-carboxamide |
InChI |
InChI=1S/C6H5N2O.3C4H9.Sn/c7-6(9)5-2-1-3-8-4-5;3*1-3-4-2;/h2-4H,(H2,7,9);3*1,3-4H2,2H3; |
InChI 键 |
LJGNXWKBDYVDEX-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=C1)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5,5-Bis{bis[(propan-2-yl)oxy]phosphoryl}pentanoic acid](/img/structure/B8482595.png)
![2-[Methyl(octadecyl)amino]-5-nitrobenzoic acid](/img/structure/B8482603.png)
![7-(2-Fluorophenyl)-3-(m-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8482611.png)








